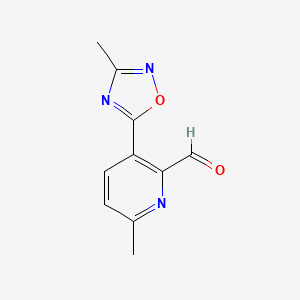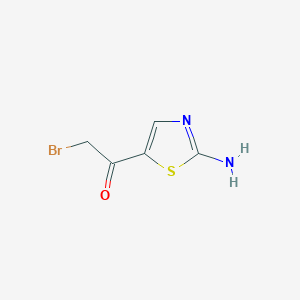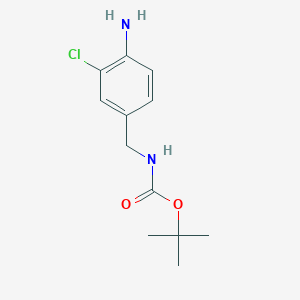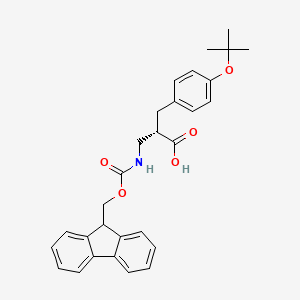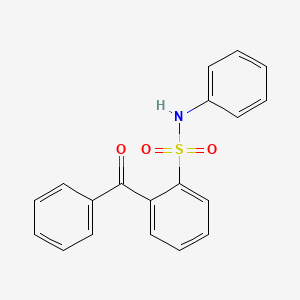
tert-butyl 5,5-dimethyl-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5,5-dimethyl-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate: is a complex organic compound that features a trifluoromethylsulfonyloxy group, a tert-butyl ester, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5,5-dimethyl-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Trifluoromethylsulfonyloxy Group: The trifluoromethylsulfonyloxy group can be introduced through a sulfonylation reaction using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dihydropyridine ring can undergo oxidation to form the corresponding pyridine derivative.
Reduction: Reduction of the dihydropyridine ring can yield tetrahydropyridine derivatives.
Substitution: The trifluoromethylsulfonyloxy group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 5,5-dimethyl-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive trifluoromethylsulfonyloxy group. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 5,5-dimethyl-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyloxy group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of enzymatic activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
tert-Butyldimethylsilyl chloride: Used as a protecting reagent for alcohols, amines, amides, and carboxylic acids.
Uniqueness
What sets tert-butyl 5,5-dimethyl-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate apart is its combination of a dihydropyridine ring with a trifluoromethylsulfonyloxy group
Properties
CAS No. |
324769-08-6 |
|---|---|
Molecular Formula |
C13H20F3NO5S |
Molecular Weight |
359.36 g/mol |
IUPAC Name |
tert-butyl 3,3-dimethyl-4-(trifluoromethylsulfonyloxy)-2,6-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C13H20F3NO5S/c1-11(2,3)21-10(18)17-7-6-9(12(4,5)8-17)22-23(19,20)13(14,15)16/h6H,7-8H2,1-5H3 |
InChI Key |
OJFZCXJNFNDFBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC=C1OS(=O)(=O)C(F)(F)F)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


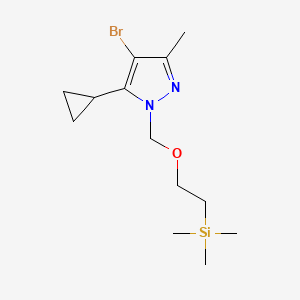


![3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13984476.png)
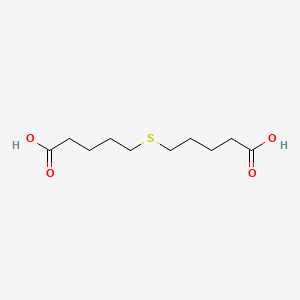
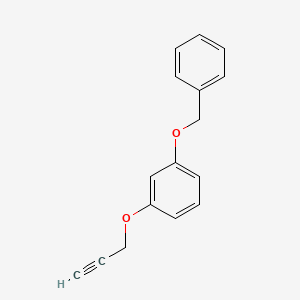
![Tert-butyl 4-(5-aminothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B13984514.png)
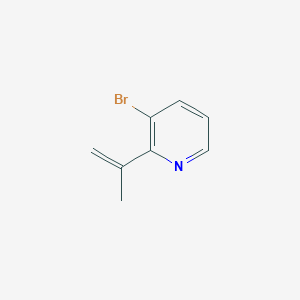
![6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13984523.png)
